molecular formula C11H12N2O3 B8486742 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

Cat. No. B8486742
M. Wt: 220.22 g/mol
InChI Key: GDJMWSFEYTZXSK-UHFFFAOYSA-N
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Patent
US08198448B2

Procedure details

2-ethynyl-5-(2-methoxyethoxy)nicotinamide (2.04 g, 9 mmol) was dissolved in 1M dimethylamine (in methanol or ethanol) (46 ml, 93 mmol). The reaction was heated to 85° C. for 12 hrs. The reaction was concentrated and purified via MPLC eluting with 100% DCM to 90% DCM:10% MeOH:1% NH4OH to yield 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (0.900 g, 44% yield).
Name
2-ethynyl-5-(2-methoxyethoxy)nicotinamide
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:8][C:4]=1[C:5]([NH2:7])=[O:6])#[CH:2].CNC>CO>[NH4+:7].[OH-:6].[CH3:16][O:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[N:11][C:3]2[CH:1]=[CH:2][NH:7][C:5](=[O:6])[C:4]=2[CH:8]=1 |f:3.4|

Inputs

Step One
Name
2-ethynyl-5-(2-methoxyethoxy)nicotinamide
Quantity
2.04 g
Type
reactant
Smiles
C(#C)C1=C(C(=O)N)C=C(C=N1)OCCOC
Name
Quantity
46 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified via MPLC
WASH
Type
WASH
Details
eluting with 100% DCM to 90% DCM

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
COCCOC=1C=NC=2C=CNC(C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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